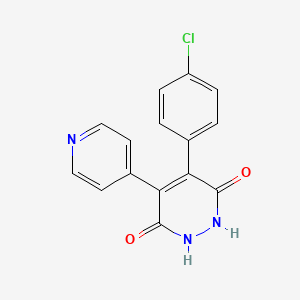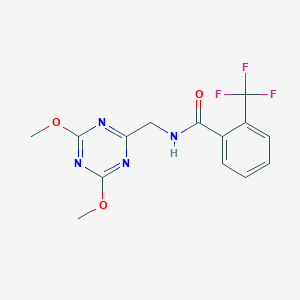![molecular formula C13H18N4O5S B2595084 Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 333768-99-3](/img/structure/B2595084.png)
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as EMEDA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEDA is a purine derivative that has shown promising results in scientific research, particularly in the fields of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has led to the synthesis and characterization of various compounds with potential biological and pharmaceutical applications. For instance, studies have demonstrated the synthesis of compounds with antimicrobial activities, indicating the potential of these substances in developing new therapeutic agents against resistant bacteria. The synthesis techniques often involve multi-step reactions, including acetylation, refluxation, and treatment with specific reagents to yield the desired products, characterized by spectroscopic and elemental analysis data (Pratibha Sharma et al., 2004).
Antimicrobial and Antioxidative Activities
Several studies have highlighted the antimicrobial and antioxidative properties of synthesized compounds, suggesting their potential in treating infections and as antioxidant agents. For example, highly oxygenated antioxidative derivatives from red seaweed have shown significant anti-inflammatory and antioxidative activities, surpassing those of synthetic NSAIDs like aspirin and ibuprofen in safety and effectiveness (Fasina Makkar & K. Chakraborty, 2018).
Bioconjugation and Polymer Synthesis
Research into acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups has been conducted to create well-defined aldehyde-containing copolymers for bioconjugation. This work aims to develop materials with specific properties for biomedical applications, indicating the versatility of chemical synthesis in creating novel polymers for targeted uses (N. Rossi et al., 2008).
Anti-HIV and Anticancer Agents
Novel synthesis approaches have been explored to create compounds with potent anti-HIV-1 activity and anticancer properties. These studies illustrate the ongoing efforts to find effective treatments for HIV and cancer, highlighting the importance of chemical synthesis in drug discovery and development. The synthesis of specific uracil derivatives and their testing against HIV-1 have shown extremely potent activities, presenting new avenues for therapeutic intervention (K. Danel et al., 1996).
Propiedades
IUPAC Name |
ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-4-22-8(18)7-23-13-14-10-9(17(13)5-6-21-3)11(19)15-12(20)16(10)2/h4-7H2,1-3H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHHACWOHVRPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)
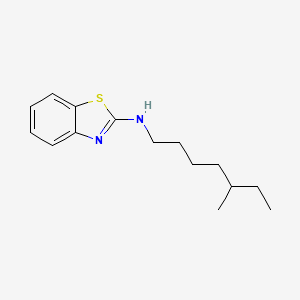
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2595005.png)
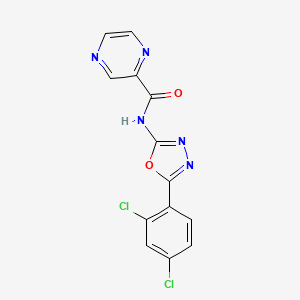
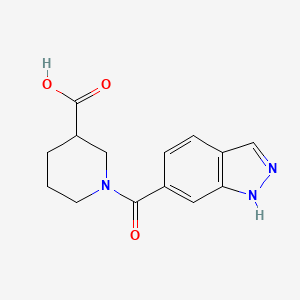

![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)
![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)
![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)
![Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate](/img/structure/B2595015.png)

